2-Methyl-2,7-diazaspiro[4.4]nonan-3-one
Description
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one is a bicyclic compound featuring a spirocyclic scaffold with two nitrogen atoms at positions 2 and 5. The molecular formula is C₈H₁₄N₂O, and its CAS registry number is 135380-53-9 . The spiro[4.4]nonane core consists of two fused rings (one five-membered and one four-membered), with the methyl group attached to the second nitrogen atom. This structural rigidity is advantageous in medicinal chemistry, as it can enhance binding specificity and metabolic stability .
The compound has been utilized in drug discovery, notably as a key intermediate in the synthesis of Elironrasib (RMC-6291), a RAS(ON) inhibitor targeting cancer pathways . Its synthesis typically involves multi-step reactions, including alkylation and cyclization steps, though detailed protocols are proprietary.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C8H14N2O/c1-10-6-8(4-7(10)11)2-3-9-5-8/h9H,2-6H2,1H3 |
InChI Key |
JGDVUWLOZFRKES-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCNC2)CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. The nitrogen atoms in the structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Benzyl-substituted analogs (e.g., 7-benzyl derivative) introduce aromatic groups, enhancing π-π stacking interactions in protein binding .
- Ring Size: Spiro[3.5]nonane systems (e.g., 6-Methyl-2,6-diazaspiro[3.5]nonane) have smaller rings, reducing steric bulk but limiting conformational flexibility compared to spiro[4.4] systems .
- Physicochemical Properties: The unsubstituted 2-azaspiro[4.4]nonan-3-one (CAS 75751-72-3) has a lower molecular weight (139.19 g/mol) and a melting point of 66–68°C, making it suitable for crystallographic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
